![molecular formula C34H28N4O5 B1243583 ZnAF1;ZnAF 1 CAS No. 321859-09-0](/img/structure/B1243583.png)
ZnAF1;ZnAF 1
Overview
Description
ZnAF-1 is a fluorescein-based zinc sensor that contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . It can be used for Zn2+ detection . ZnAF-1 can bind Zn(II) with a 1:1 stoichiometry .
Molecular Structure Analysis
The molecular weight of ZnAF-1 is 572.61 . The molecular formula is C34H28N4O5 . The structure includes a fluorescein moiety and a N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit .
Chemical Reactions Analysis
ZnAF-1 can bind Zn(II) with a 1:1 stoichiometry . This binding is key to its function as a zinc sensor .
Physical And Chemical Properties Analysis
ZnAF-1 is a solid substance . It is soluble in DMSO . The emission (Em) is at 514 and the excitation (Ex) is at 489 .
Scientific Research Applications
UV Optoelectronics
ZnAF1 is also an excellent material for UV optoelectronics, including light-emitting diodes (LEDs), laser diodes, and UV photodetectors. Its properties are critical for the performance and efficiency of these devices.
Each of these applications demonstrates the versatility and importance of ZnAF1 in scientific research and technological development. The compound’s unique properties enable its use in a wide range of fields, contributing to advancements in both everyday products and specialized equipment .
Mechanism of Action
Target of Action
ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
ZnAF-1 contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows ZnAF-1 to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .
Pharmacokinetics
It’s known that znaf-1 is soluble in dmso , which could impact its bioavailability.
Result of Action
The primary result of ZnAF-1’s action is the detection of Zn2+ ions. When ZnAF-1 binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .
Action Environment
It’s worth noting that znaf-1 should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.
properties
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLVCGHDLKAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437725 | |
Record name | ZnAF-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[Bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
CAS RN |
321859-09-0 | |
Record name | ZnAF-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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